

physical and chemical properties of methyl 5-methoxy-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *methyl 5-methoxy-1H-indole-3-carboxylate*

Cat. No.: B069759

[Get Quote](#)

Methyl 5-methoxy-1H-indole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **methyl 5-methoxy-1H-indole-3-carboxylate**. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a methoxy group can significantly influence a compound's electronic properties, metabolic stability, and biological activity.^[1] Methoxyindoles have demonstrated a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antifungal activities.^{[1][2]} This document collates available data to serve as a foundational resource for researchers engaged in drug discovery and development.

Core Physical and Chemical Properties

Methyl 5-methoxy-1H-indole-3-carboxylate is a derivative of the indole carboxylic acid family. While specific experimental data for some physical properties are not readily available in the public literature, a combination of vendor-supplied information and computationally predicted values provides a solid profile of the compound.

Identification and Structure

Identifier	Value	Source
IUPAC Name	methyl 5-methoxy-1H-indole-3-carboxylate	[3]
CAS Number	172595-68-5	[3]
Molecular Formula	C ₁₁ H ₁₁ NO ₃	[3]
Molecular Weight	205.21 g/mol	[3]
Canonical SMILES	COC1=CC2=C(C=C1)NC=C2C(=O)OC	[3]
InChI Key	ODBFYEWPUQVAKY-UHFFFAOYSA-N	[3]

Physicochemical Data

The following table summarizes the available quantitative data for **methyl 5-methoxy-1H-indole-3-carboxylate**. It should be noted that experimental values for several key properties have not been found in the reviewed literature.

Property	Value	Data Type	Source
Appearance	White powder	Experimental	[4]
Melting Point	Data not available	-	
Boiling Point	Data not available	-	
Solubility	Data not available	-	
pKa	Data not available	-	
logP (XLogP3)	2.5	Computed	[3]
Purity	≥ 98% (HPLC)	Experimental	[4]
Storage Temperature	0 - 8 °C	Recommendation	[4]

Spectral and Analytical Data

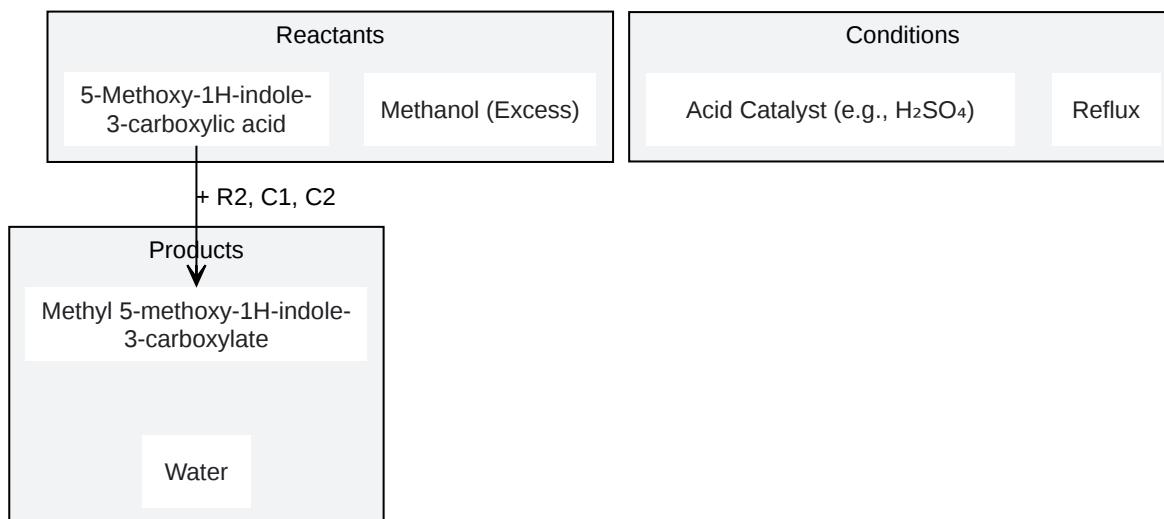
Definitive, published experimental spectra for **methyl 5-methoxy-1H-indole-3-carboxylate** are not widely available. However, predicted mass spectrometry data can provide valuable information for characterization.

Predicted Mass Spectrometry Data

The following collision cross section (CCS) values have been predicted for various adducts of the molecule, which can aid in its identification via mass spectrometry.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	206.08118	141.6
[M+Na] ⁺	228.06312	151.9
[M-H] ⁻	204.06662	144.5
[M+NH ₄] ⁺	223.10772	161.9
[M+K] ⁺	244.03706	149.2

Source: PubChemLite[5]


Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **methyl 5-methoxy-1H-indole-3-carboxylate** is not detailed in the available literature, a logical and standard synthetic route involves the esterification of its carboxylic acid precursor, 5-methoxy-1H-indole-3-carboxylic acid. General methods for the synthesis of methoxy-activated indoles include the Fischer, Bischler, and Hemetsberger indole syntheses.[2]

General Experimental Protocol: Fischer-Speier Esterification

This protocol describes a general method for the synthesis of **methyl 5-methoxy-1H-indole-3-carboxylate** from 5-methoxy-1H-indole-3-carboxylic acid. This method is based on the well-established Fischer-Speier esterification reaction.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Fischer-Speier esterification of the parent carboxylic acid.

Materials:

- 5-Methoxy-1H-indole-3-carboxylic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4) or other acid catalyst
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)

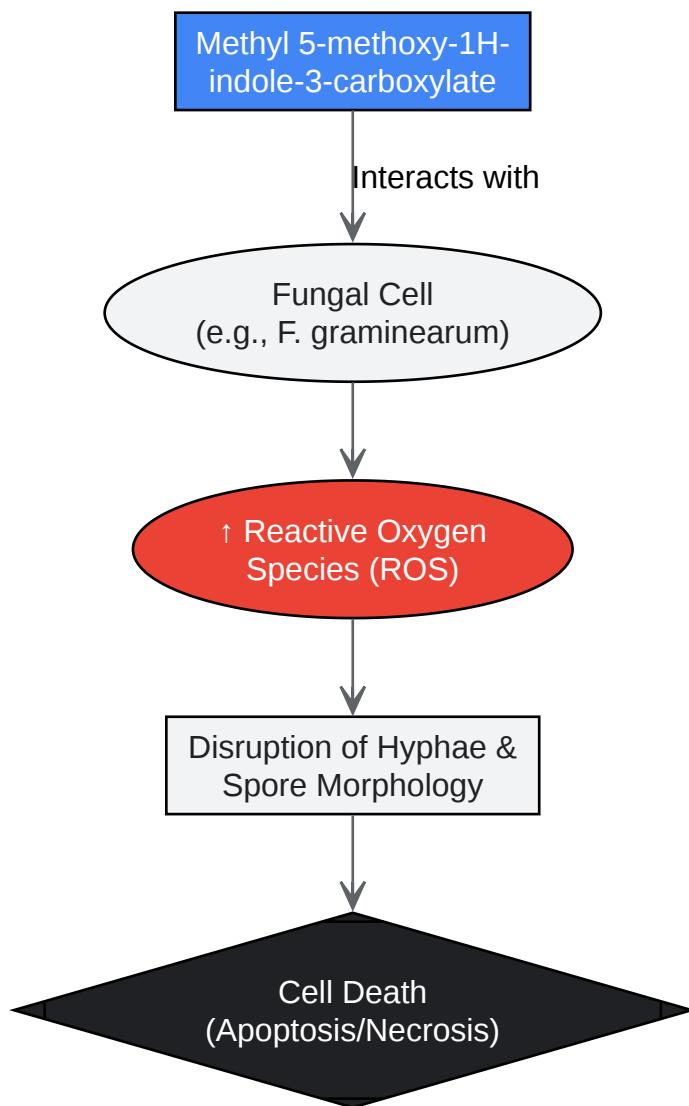
- Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 5-methoxy-1H-indole-3-carboxylic acid. Add a significant excess of anhydrous methanol to serve as both the solvent and reactant.
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heating: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
- Quenching: Slowly pour the reaction mixture into a beaker of ice-cold water.
- Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
- Washing: Combine the organic layers and wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain the pure **methyl 5-methoxy-1H-indole-3-carboxylate**.

General Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)


Caption: General experimental workflow for synthesis and purification.

Biological Activity and Signaling Pathways

The indole nucleus is a common feature in many biologically active compounds. The 5-methoxy substitution, in particular, has been shown to be important for the activity of some anticancer agents.^{[6][7]} While specific studies on the signaling pathways directly modulated by **methyl 5-methoxy-1H-indole-3-carboxylate** are limited, research on the parent compound, 5-methoxy-1H-indole, offers potential insights. For example, 5-methoxy-1H-indole has demonstrated antifungal activity against *Fusarium graminearum*, a mechanism proposed to involve the generation of reactive oxygen species (ROS) and subsequent disruption of cellular integrity.^[1]

Proposed Antifungal Signaling Pathway

The following diagram illustrates a potential mechanism by which a 5-methoxyindole derivative could exert antifungal effects, based on studies of related compounds. This pathway is considered hypothetical for the title compound pending direct experimental validation.

[Click to download full resolution via product page](#)

Caption: Proposed antifungal mechanism of action for 5-methoxyindoles.

Safety and Handling

Based on GHS classifications from supplier notifications, **methyl 5-methoxy-1H-indole-3-carboxylate** is considered hazardous.[3]

- Hazard Statements:

- Harmful if swallowed.[3]
- Causes skin irritation.[3]

- Causes serious eye irritation.[3]
- May cause respiratory irritation.[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Methyl 5-methoxy-1H-indole-3-carboxylate | C11H11NO3 | CID 23091969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - Methyl 5-methoxy-1h-indole-3-carboxylate (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [physical and chemical properties of methyl 5-methoxy-1H-indole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069759#physical-and-chemical-properties-of-methyl-5-methoxy-1h-indole-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com